molecular formula C11H11NO2 B8513756 3-Formylmethyl-1-methyloxindole

3-Formylmethyl-1-methyloxindole

Cat. No.: B8513756
M. Wt: 189.21 g/mol
InChI Key: YELNYNPSCGCGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylmethyl-1-methyloxindole is an oxindole derivative characterized by a formylmethyl substituent at the 3-position and a methyl group at the 1-position of the oxindole scaffold. Oxindoles are bicyclic compounds featuring a benzopyrrole framework with a ketone moiety, making them versatile intermediates in pharmaceutical and organic synthesis. These analogs share key functional groups (e.g., formyl, methyl esters) and serve as critical precursors for synthesizing bioactive molecules .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)acetaldehyde

InChI

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)9(6-7-13)11(12)14/h2-5,7,9H,6H2,1H3

InChI Key

YELNYNPSCGCGTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Formylmethyl-1-methyloxindole (hypothetical) with structurally related indole derivatives from the evidence. Key differences arise from substituent types, positions, and molecular properties.

Table 1: Comparative Analysis of 3-Formylindole Derivatives

Compound Name Molecular Weight (g/mol) Polar Surface Area (Ų) Key Substituents Applications/Notes
3-Formyl-4-methoxy-1-(triisopropylsilyl)indole 331.20 31.23 4-methoxy, triisopropylsilyl at N1 Protective group strategies in synthesis
Methyl 3-formylindole-4-carboxylate ~219.22 (calculated) ~60-70 (estimated) 4-carboxylate methyl ester, 3-formyl Intermediate for kinase inhibitors
Methyl 3-formylindole-5-carboxylate ~219.22 (calculated) ~60-70 (estimated) 5-carboxylate methyl ester, 3-formyl Antibacterial agent precursors
3-Formylindole-6-carboxylic acid ~205.18 (calculated) ~90-100 (estimated) 6-carboxylic acid, 3-formyl Fluorescent probes or metal chelators

Key Observations:

Substituent Effects on Reactivity :

  • The triisopropylsilyl group in 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole enhances steric bulk and lipophilicity, making it useful for protecting reactive sites during synthesis . In contrast, methyl esters (e.g., in Methyl 3-formylindole-4-carboxylate) improve solubility and serve as leaving groups for further functionalization .
  • The position of the carboxylate/ester group (4-, 5-, or 6-position) influences electronic effects on the indole ring, altering reactivity in cross-coupling reactions or nucleophilic substitutions .

Synthetic Utility :

  • Methyl 3-formylindole-5-carboxylate is a key precursor for indole-based antibiotics, leveraging the electron-withdrawing ester group to direct electrophilic substitutions .
  • The triisopropylsilyl-protected derivative in demonstrates stability under acidic conditions, enabling selective deprotection in multistep syntheses.

Research Findings and Implications

  • Bioactivity : While direct data for this compound are lacking, methyl 3-formylindole-5-carboxylate derivatives show moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .
  • Synthetic Pathways: The formyl group in these compounds is pivotal for condensation reactions (e.g., Knoevenagel or Wittig reactions) to generate α,β-unsaturated ketones or heterocyclic frameworks .
  • Challenges : The triisopropylsilyl group in may complicate purification due to its high molecular weight, whereas methyl esters in offer easier chromatographic handling.

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